molecular formula C11H19BO4 B13056703 Methyl cis-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylate

Methyl cis-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylate

Cat. No.: B13056703
M. Wt: 226.08 g/mol
InChI Key: UZMWEJFFPHNEBB-SFYZADRCSA-N
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Description

Methyl cis-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylate is an organic compound that features a cyclopropane ring substituted with a carboxylate group and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl cis-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylate typically involves the reaction of cyclopropane derivatives with boronic esters. One common method includes the use of cyclopropane-1-carboxylate as a starting material, which undergoes a borylation reaction with tetramethyl-1,3,2-dioxaborolane under the influence of a palladium catalyst . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and are conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, are crucial for large-scale synthesis. Additionally, purification techniques like crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl cis-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can produce various substituted cyclopropane derivatives.

Scientific Research Applications

Methyl cis-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which Methyl cis-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylate exerts its effects involves the interaction of the boronic ester moiety with various molecular targets. In cross-coupling reactions, the boronic ester forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the halide substrate . This process involves several steps, including oxidative addition, transmetalation, and reductive elimination, ultimately leading to the formation of the desired product.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl cis-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylate is unique due to its cyclopropane ring, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in the synthesis of complex molecules and materials that require specific structural features.

Properties

Molecular Formula

C11H19BO4

Molecular Weight

226.08 g/mol

IUPAC Name

methyl (1R,2S)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylate

InChI

InChI=1S/C11H19BO4/c1-10(2)11(3,4)16-12(15-10)8-6-7(8)9(13)14-5/h7-8H,6H2,1-5H3/t7-,8+/m1/s1

InChI Key

UZMWEJFFPHNEBB-SFYZADRCSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)[C@H]2C[C@H]2C(=O)OC

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CC2C(=O)OC

Origin of Product

United States

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